4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Glucagon receptor antagonist inactive control is an analog of glucagon receptor antagonist I. It inhibits glucagon binding to the glucagon receptor (GCGR) by only 20% in CHO cells expressing human GCGR when used at a concentration of 10 µM. Glucagon receptor antagonist inactive control has no effect on glucagon-induced glycogenolysis in primary human hepatocytes when used at concentrations of 10 or 30 µM.
Brand Name:
Vulcanchem
CAS No.:
362482-00-6
VCID:
VC21242572
InChI:
InChI=1S/C21H23BrN2OS/c1-4-21(2,3)14-7-10-16-17(12-23)20(26-18(16)11-14)24-19(25)13-5-8-15(22)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,24,25)
SMILES:
CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br
Molecular Formula:
C21H23BrN2OS
Molecular Weight:
431.4 g/mol
4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
CAS No.: 362482-00-6
Cat. No.: VC21242572
Molecular Formula: C21H23BrN2OS
Molecular Weight: 431.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Glucagon receptor antagonist inactive control is an analog of glucagon receptor antagonist I. It inhibits glucagon binding to the glucagon receptor (GCGR) by only 20% in CHO cells expressing human GCGR when used at a concentration of 10 µM. Glucagon receptor antagonist inactive control has no effect on glucagon-induced glycogenolysis in primary human hepatocytes when used at concentrations of 10 or 30 µM. |
|---|---|
| CAS No. | 362482-00-6 |
| Molecular Formula | C21H23BrN2OS |
| Molecular Weight | 431.4 g/mol |
| IUPAC Name | 4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H23BrN2OS/c1-4-21(2,3)14-7-10-16-17(12-23)20(26-18(16)11-14)24-19(25)13-5-8-15(22)9-6-13/h5-6,8-9,14H,4,7,10-11H2,1-3H3,(H,24,25) |
| Standard InChI Key | GINRSMLGSRKRLT-UHFFFAOYSA-N |
| SMILES | CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | CCC(C)(C)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br |
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